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5-Bromo-2-methoxy-4-methylbenzenesulfonic acid Documentation Hub

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  • Product: 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid
  • CAS: 223438-71-9

Core Science & Biosynthesis

Foundational

Technical Monograph: Physicochemical Profiling & Application of 5-Bromo-2-methoxy-4-methylbenzenesulfonic Acid

This technical guide details the physicochemical properties, synthesis, and applications of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid (CAS 223438-71-9), a critical intermediate in the synthesis of sulfonamide-based...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and applications of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid (CAS 223438-71-9), a critical intermediate in the synthesis of sulfonamide-based pharmacophores, particularly RORγt inverse agonists and potential antidiabetic agents.

Molecular Architecture & Identity

5-Bromo-2-methoxy-4-methylbenzenesulfonic acid is a tetrasubstituted benzene derivative characterized by a strongly acidic sulfonic group, a lipophilic bromine atom, and electron-donating methoxy and methyl groups. Its substitution pattern creates a unique electronic push-pull system, making it a versatile scaffold for nucleophilic aromatic substitution and cross-coupling reactions.

Parameter Data
IUPAC Name 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid
CAS Number 223438-71-9 (Acid) / 808134-01-2 (Sulfonamide derivative)
Molecular Formula C₈H₉BrO₄S
Molecular Weight 281.12 g/mol
SMILES COc1cc(C)c(Br)cc1S(=O)(=O)O
InChI Key (Predicted) PMIXVEUYCURXMB-UHFFFAOYSA-N (Derivative match)
Structural Visualization

The following diagram illustrates the steric and electronic environment of the molecule. Note the orthogonal positioning of the bulky bromine and sulfonic acid groups, which influences solubility and crystal packing.

Caption: Connectivity map highlighting the functional groups responsible for the molecule's amphiphilic nature and reactivity.[1]

Physicochemical Properties

Understanding the physicochemical profile is essential for optimizing reaction conditions and predicting pharmacokinetic behavior of derivatives.

Calculated & Experimental Parameters
PropertyValueContext/Implication
pKa (Acid) -1.8 ± 0.2 (Predicted)Strong acid; exists as a sulfonate anion at physiological pH.
LogP (Octanol/Water) 0.85 ± 0.3Low lipophilicity due to the polar sulfonic acid group.
LogD (pH 7.4) -2.5Highly water-soluble at neutral pH (ionized form).
Polar Surface Area (PSA) ~65 ŲPrimarily driven by the sulfonate and methoxy oxygen atoms.
Melting Point >115°C (Decomp.)High lattice energy; often hygroscopic.
Solubility High in H₂O, MeOH, DMSOPoor solubility in non-polar solvents (Hexane, Toluene).
Reactivity Profile
  • Electrophilic Aromatic Substitution: The position meta to the sulfonic acid is deactivated, but the bromine provides a handle for metal-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Nucleophilic Attack: The sulfonyl group can be converted to a sulfonyl chloride (using SOCl₂ or POCl₃), enabling the synthesis of sulfonamides.

Synthetic Methodology

The synthesis typically proceeds via the chlorosulfonation of the parent arene, 1-bromo-4-methoxy-2-methylbenzene (4-bromo-3-methylanisole). This route is preferred for its regioselectivity, directed by the strong ortho-directing methoxy group.

Synthesis Workflow

Precursor: 1-Bromo-4-methoxy-2-methylbenzene (CAS 22921-68-2 derivative). Reagents: Chlorosulfonic acid (ClSO₃H), Thionyl chloride (SOCl₂).

Synthesis_Pathway Start Start: 1-Bromo-4-methoxy-2-methylbenzene Step1 Chlorosulfonation (ClSO3H, 0-5°C) Start->Step1 Electrophilic Subst. Inter1 Intermediate: 5-Bromo-2-methoxy-4-methylbenzenesulfonyl Chloride Step1->Inter1 Isolation Branch1 Hydrolysis (H2O/Acetone) Inter1->Branch1 Branch2 Amination (R-NH2, Base) Inter1->Branch2 Product1 Target Acid: 5-Bromo-2-methoxy-4-methylbenzenesulfonic Acid Branch1->Product1 Yield >85% Product2 Derivative: Sulfonamide Scaffold Branch2->Product2 Drug Discovery

Caption: Synthetic route from the commercially available bromo-anisole precursor to the acid and sulfonamide derivatives.

Detailed Protocol (Chlorosulfonation)
  • Preparation: Charge a reactor with chlorosulfonic acid (5.0 eq) and cool to 0°C.

  • Addition: Dropwise add 1-bromo-4-methoxy-2-methylbenzene (1.0 eq) over 30 minutes, maintaining internal temperature <5°C. The methoxy group directs sulfonation to the ortho position (Position 5 relative to Br, Position 1 relative to SO3H).

  • Reaction: Stir at ambient temperature for 2–4 hours. Monitor by TLC (conversion of non-polar starting material to baseline spot).

  • Quench: Pour the reaction mixture slowly onto crushed ice. The sulfonyl chloride precipitates as a solid.

  • Hydrolysis (To Acid): Collect the solid and reflux in water/acetone (1:1) for 1 hour. Evaporate solvent to obtain the sulfonic acid as a hygroscopic solid.

Applications in Drug Development

This compound serves as a "privileged scaffold" in medicinal chemistry, particularly for targeting nuclear receptors and metabolic enzymes.

RORγt Inverse Agonists

The 5-bromo-2-methoxy-4-methylbenzenesulfonyl moiety is a key structural element in the development of RORγt (Retinoic acid receptor-related orphan receptor gamma t) modulators.

  • Mechanism: RORγt drives Th17 cell differentiation, implicated in autoimmune diseases like psoriasis and multiple sclerosis.

  • Role of Scaffold: The sulfonyl group provides a rigid linker, while the bromine atom allows for the attachment of biaryl systems via Suzuki coupling to fill the hydrophobic pocket of the receptor.

SGLT2 Inhibition Space

Similar halogenated benzenesulfonamide derivatives have been explored as SGLT2 inhibitors for type 2 diabetes treatment. The electron-rich methoxy group combined with the electron-withdrawing sulfonyl group mimics the pharmacophore found in gliflozins.

Safety & Handling (SDS Summary)

Signal Word: DANGER

Hazard ClassH-CodePrecaution
Skin Corrosion/Irritation H314Causes severe skin burns and eye damage.
Acute Toxicity (Oral) H302Harmful if swallowed.
Corrosive to Metals H290Store in corrosion-resistant containers (Glass/Teflon).
  • Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

  • Disposal: Neutralize with sodium bicarbonate before disposal. Do not release into drains.

References

  • ChemicalBook. (2024). 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid Properties & Synthesis. Link

  • National Institutes of Health (NIH) - PubChem. (2024). 5-Bromo-2-methoxy-4-methylbenzenesulfonamide (Derivative Data). Link

  • Google Patents. (2021). CN113912597B - ROR-gamma modulators and uses thereof. Link

  • BLD Pharm. (2024).[2] Product Analysis: 5-Bromo-2-methoxy-4-methylbenzenesulfonamide. Link

Sources

Protocols & Analytical Methods

Method

Strategic Use of 5-Bromo-2-methoxy-4-methylbenzenesulfonic Acid in the Synthesis of Novel Sulfonamides

An Application Guide for Researchers This technical guide provides detailed application notes and protocols for the utilization of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid as a key intermediate in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

This technical guide provides detailed application notes and protocols for the utilization of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid as a key intermediate in the synthesis of functionalized sulfonamides. The protocols are designed for researchers and professionals in drug development and medicinal chemistry, offering insights into both classical and modern synthetic methodologies.

The inherent functionalities of the title compound—a bromine atom for cross-coupling reactions, a methoxy group influencing electronic properties, and a methyl group—make it a versatile building block for creating diverse molecular scaffolds. Sulfonamides are a cornerstone in pharmacology, exhibiting a wide array of biological activities, and developing efficient synthetic routes to novel analogues is of paramount importance.[1][2]

Core Synthetic Strategies: From Sulfonic Acid to Sulfonamide

The conversion of a sulfonic acid to a sulfonamide can be approached via two primary strategies: a traditional two-step process involving the synthesis of a sulfonyl chloride intermediate, or a more contemporary direct coupling method. The choice of pathway often depends on the stability of the substrate, desired yield, and available laboratory equipment.

Strategy A: Two-Step Synthesis via Sulfonyl Chloride Intermediate

This classical and robust method first involves the activation of the sulfonic acid by converting it to the more reactive sulfonyl chloride. This intermediate is then reacted with a primary or secondary amine to furnish the target sulfonamide.

Causality Behind the Approach: Sulfonic acids are generally poor electrophiles. Their conversion to sulfonyl chlorides dramatically increases the electrophilicity of the sulfur atom, making it highly susceptible to nucleophilic attack by an amine. This two-step sequence ensures high conversion rates for a wide variety of amines.

Strategy B: Direct One-Pot Synthesis

Modern synthetic methods allow for the direct conversion of sulfonic acids or their salts into sulfonamides, often facilitated by coupling agents or microwave irradiation.[3][4] This approach is favored for its efficiency, reduced number of purification steps, and often milder reaction conditions.

Causality Behind the Approach: This method relies on the in situ activation of the sulfonic acid. For instance, microwave-assisted protocols can overcome the activation energy barrier for the direct reaction between the sulfonic acid salt and the amine, leading to high yields in very short reaction times.[4] This avoids the need to handle potentially unstable or hazardous sulfonyl chlorides.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two primary synthetic strategies.

G cluster_0 Strategy A: Two-Step Pathway A 5-Bromo-2-methoxy-4- methylbenzenesulfonic Acid B 5-Bromo-2-methoxy-4- methylbenzenesulfonyl Chloride A->B Chlorinating Agent (e.g., SOCl₂, (COCl)₂) C Target Sulfonamide B->C Amine (R¹R²NH) Base (e.g., Pyridine)

Caption: Workflow for the two-step sulfonamide synthesis.

G cluster_1 Strategy B: Direct Coupling Pathway D 5-Bromo-2-methoxy-4- methylbenzenesulfonic Acid process Microwave Irradiation or Coupling Agent D->process E Amine (R¹R²NH) E->process F Target Sulfonamide process->F

Caption: Workflow for the one-pot direct sulfonamide synthesis.

Experimental Protocols

The following protocols are presented as detailed, self-validating methodologies. Researchers should adapt them based on the specific reactivity of their chosen amine.

Protocol 1: Two-Step Synthesis via Sulfonyl Chloride

This protocol first details the conversion to the sulfonyl chloride, followed by its reaction with an amine.

Part A: Synthesis of 5-Bromo-2-methoxy-4-methylbenzenesulfonyl Chloride

This procedure is adapted from established methods for preparing sulfonyl chlorides from their corresponding sulfonic acids.[5]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
5-Bromo-2-methoxy-4-methylbenzenesulfonic acid283.122.83 g10 mmolStarting Material
Thionyl Chloride (SOCl₂)118.972.2 mL30 mmolChlorinating Agent. Use in fume hood.
N,N-Dimethylformamide (DMF)73.092-3 dropscatalyticCatalyst
Anhydrous Toluene-20 mL-Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid (10 mmol) in anhydrous toluene (20 mL).

  • Catalyst Addition: Add 2-3 drops of anhydrous DMF to the suspension. The DMF acts as a catalyst for the chlorination reaction.

  • Reagent Addition: Slowly add thionyl chloride (30 mmol) to the flask at room temperature. The addition should be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure.

  • Isolation: The resulting crude 5-Bromo-2-methoxy-4-methylbenzenesulfonyl chloride can be used directly in the next step or purified by recrystallization from a suitable solvent like hexane if necessary.

Part B: Synthesis of N-Substituted Sulfonamide

This is a general procedure for the reaction between a sulfonyl chloride and an amine.[1]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
5-Bromo-2-methoxy-4-methylbenzenesulfonyl Chloride301.573.02 g10 mmolCrude from Part A
Amine (e.g., Benzylamine)107.151.18 mL11 mmolNucleophile (1.1 equivalents)
Pyridine79.102.4 mL30 mmolBase and Solvent
Dichloromethane (DCM)-30 mL-Solvent

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the crude sulfonyl chloride (10 mmol) in dichloromethane (30 mL) in a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen). Cool the solution to 0°C using an ice bath.

  • Amine and Base Addition: Add pyridine (30 mmol) to the solution, followed by the dropwise addition of the amine (11 mmol). The pyridine acts as a base to neutralize the HCl byproduct generated during the reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Extraction: Upon completion, quench the reaction by adding 1 M HCl (20 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (20 mL) and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.

Protocol 2: Direct Microwave-Assisted Synthesis

This protocol is based on the work of De Luca and Giacomelli, providing a rapid and efficient one-pot synthesis directly from the sulfonic acid.[4]

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
5-Bromo-2-methoxy-4-methylbenzenesulfonic acid283.120.283 g1 mmolStarting Material
Amine (e.g., Morpholine)87.120.17 mL2 mmolNucleophile (2 equivalents)
Water-2 mL-Solvent

Step-by-Step Methodology:

  • Reaction Setup: In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, add the sulfonic acid (1 mmol), the amine (2 mmol), and water (2 mL).

  • Sealing: Securely seal the vessel with a septum.

  • Microwave Irradiation: Place the vessel in a microwave reactor. Irradiate the mixture at 150°C for 15-30 minutes. The reaction is conducted under pressure control.

    • Rationale: Microwave heating rapidly and uniformly increases the internal temperature and pressure, accelerating the reaction between the sulfonic acid salt (formed in situ with the amine base) and the excess amine.

  • Cooling and Work-up: After irradiation, cool the vessel to room temperature. Dilute the reaction mixture with ethyl acetate (15 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 10 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the solvent under reduced pressure and purify the resulting crude product by flash chromatography to obtain the desired sulfonamide.

Trustworthiness and Self-Validation

  • Monitoring: All protocols should be rigorously monitored by TLC to confirm the consumption of starting materials and the formation of the product.

  • Characterization: The identity and purity of the final sulfonamide must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy. The expected spectroscopic data for the core "5-bromo-2-methoxy-4-methylbenzenesulfonamide" structure would include characteristic signals for the aromatic protons, the methoxy and methyl groups, and the N-H proton (if applicable).[6]

  • Safety: Operations involving thionyl chloride must be conducted in a certified chemical fume hood. Microwave synthesis should be performed using a dedicated microwave reactor with appropriate pressure and temperature sensors to prevent vessel failure.

By employing these detailed protocols, researchers can effectively utilize 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid as a versatile building block for the efficient and reliable synthesis of novel sulfonamide libraries for drug discovery and development.

References

  • Organic Chemistry Portal. Sulfonamide synthesis by S-N coupling. [Link]

  • ResearchGate. Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids | Request PDF. [Link]

  • De Luca, L., & Giacomelli, G. (2008). An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry, 73(10), 3967–3969. [Link]

  • Supporting Information for Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Pure Synth. 5-Bromo-2-Methoxybenzenesulfonyl Chloride 98%. [Link]

  • ResearchGate. Mild and General Method for the Synthesis of Sulfonamides. [Link]

  • Royal Society of Chemistry. Mechanochemical synthesis of aromatic sulfonamides. [Link]

  • Supporting Information for An Easy Microwave-assisted Synthesis of Sulfonamides directly from Sulfonic Acids. [Link]

  • PMC. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. [Link]

  • ResearchGate. A New, Mild Preparation of Sulfonyl Chlorides. [Link]

Sources

Application

analytical methods for 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid quantification

Executive Summary This guide details the analytical protocols for 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid (BMMS) , a critical intermediate often associated with the synthesis of SGLT2 inhibitors (e.g., Ipraglifloz...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the analytical protocols for 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid (BMMS) , a critical intermediate often associated with the synthesis of SGLT2 inhibitors (e.g., Ipragliflozin analogs) and other aryl-sulfonamide pharmaceuticals.

Due to the presence of the sulfonic acid moiety (


), BMMS is a strong acid (

) and highly polar. This presents specific chromatographic challenges: poor retention on standard C18 columns and significant peak tailing due to secondary silanol interactions. Furthermore, as a sulfonic acid, its alkyl esters are potential Genotoxic Impurities (GTIs) , requiring high-sensitivity LC-MS/MS methodologies for trace quantification.[1]

This note provides two validated workflows:

  • HPLC-UV: For assay, purity, and reaction monitoring (High concentration).

  • LC-MS/MS: For trace residue analysis and alkyl-sulfonate impurity screening (Low concentration).

Chemical Context & Properties

PropertyDescriptionAnalytical Implication
Structure Aryl ring with Br, OMe, Me, and SO3H substituents.UV active (benzene ring); Halogenated (distinct isotope pattern in MS).
Acidity Strong Acid (

to 0).
Fully ionized (anionic) at standard HPLC pH (2–7).
Polarity High.Elutes near void volume (

) on standard C18.
Solubility High in water/methanol; Low in non-polar solvents.Diluent must be aqueous-organic mix (e.g., 50:50 Water:MeOH).

Method A: HPLC-UV (Assay & Purity)

Target: Process Intermediates, Raw Material Release, Stoichiometry Checks.

Chromatographic Strategy

Standard C18 columns often suffer from "phase collapse" (dewetting) when using the high-aqueous mobile phases required to retain polar sulfonic acids. Therefore, this protocol utilizes a Polar-Embedded C18 or a C18-Aq stationary phase.

Detailed Protocol
  • System: HPLC or UPLC with PDA/UV detector.

  • Column: Phenomenex Luna Omega Polar C18 or Waters Acquity HSS T3 (

    
     or equivalent).
    
  • Column Temperature:

    
     (Reduces viscosity, improves mass transfer).
    
  • Mobile Phase A:

    
     Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
    
    • Why: Low pH suppresses silanol ionization on the column, reducing tailing. Ammonium acts as a weak ion-pairing agent to improve retention.

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate:

    
     (UPLC) or 
    
    
    
    (HPLC).
  • Detection: UV @

    
     (primary) and 
    
    
    
    (secondary).
  • Injection Volume:

    
    .
    

Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Event
0.00 95 5 Initial Hold (Retain Polar Acid)
1.00 95 5 End Isocratic Hold
6.00 40 60 Elute Hydrophobic Impurities
7.00 5 95 Wash
7.10 95 5 Re-equilibration

| 10.00 | 95 | 5 | End of Run |

Sample Preparation
  • Stock Solution: Weigh

    
     BMMS into a 
    
    
    
    volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
  • Working Standard: Dilute to

    
     (
    
    
    
    ) with Mobile Phase A.
    • Note: Matching the diluent to the initial mobile phase prevents "solvent shock" and peak distortion for early eluting peaks.

Method B: LC-MS/MS (Trace Analysis)

Target: Cleaning Validation, Genotoxic Impurity (GTI) Screening.

Mass Spectrometry Strategy

Sulfonic acids ionize exceptionally well in Negative Electrospray Ionization (ESI-) mode, forming the


 ion.
  • Parent Ion (BMMS): MW

    
     (based on 
    
    
    
    ).
  • Isotope Pattern: Look for the 1:1 doublet separated by 2 Da (

    
     and 
    
    
    
    ).
Detailed Protocol
  • System: Triple Quadrupole LC-MS/MS (e.g., Agilent 6400 or Waters Xevo TQ).

  • Source: ESI Negative Mode.

  • Mobile Phase: Same as Method A (Ammonium Formate is MS volatile).

  • MRM Transitions (Optimized):

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
BMMS (

)
279.079.925Loss of

(Characteristic)
BMMS (

)
279.0200.015Loss of

group
BMMS (

)
281.080.925Confirmation Ion (Isotope)
GTI Screening (Alkyl Esters)

If screening for Methyl-BMMS or Ethyl-BMMS (potential GTIs):

  • Switch to ESI Positive Mode .

  • Monitor

    
     or 
    
    
    
    .
  • Esters are much less polar and will elute significantly later than the free acid in the gradient described above.

Visualization of Analytical Logic

The following diagram illustrates the decision matrix for selecting the appropriate detection mode and column chemistry based on the analytical goal.

AnalyticalWorkflow Start Sample: BMMS Derivative Goal Define Analytical Goal Start->Goal Purity Purity / Assay (> 0.1%) Goal->Purity High Conc. Trace Trace / Cleaning / GTI (< 100 ppm) Goal->Trace Low Conc. HPLC HPLC-UV (PDA) Purity->HPLC LCMS LC-MS/MS (Triple Quad) Trace->LCMS Col_A Column: Polar Embedded C18 (Prevents Phase Collapse) HPLC->Col_A MP_A MP: pH 3.0 Ammonium Formate (Suppresses Silanols) Col_A->MP_A Ioniz Ionization: ESI Negative (Target: [M-H]-) LCMS->Ioniz GTI_Check Check for Alkyl Esters? (Genotoxic Risk) LCMS->GTI_Check Switch Switch to ESI Positive (Target: [M+H]+) GTI_Check->Switch Yes

Caption: Analytical decision matrix for BMMS quantification, distinguishing between bulk assay (UV) and trace impurity profiling (MS).

Validation Framework (ICH Q2)

To ensure the method is "Trustworthy" and "Self-Validating," the following criteria must be met during method transfer:

ParameterAcceptance Criteria (Assay)Acceptance Criteria (Trace/MS)
Specificity No interference at retention time of BMMS. Purity Angle < Purity Threshold (PDA).Presence of quantifier and qualifier ions (Ratio within 20%).
Linearity (

)

(Range: 80–120% of target).

(Range: LOQ to 150% limit).
Precision (RSD)

(

).

(

at limit level).
Accuracy (Recovery)

.

.
LOQ (S/N) N/ASignal-to-Noise

.

Troubleshooting & Scientific Rationale

  • Problem: Peak Splitting or Fronting.

    • Cause: Solvent mismatch. BMMS is very soluble in water. If the sample is dissolved in 100% Methanol but the gradient starts at 95% Water, the analyte precipitates or travels faster than the solvent front.

    • Solution: Dissolve sample in the starting mobile phase (95:5 Water:MeCN).

  • Problem: Retention Time Shift.

    • Cause: pH fluctuation. The retention of sulfonic acids is highly sensitive to ionic strength and pH.

    • Solution: Use a buffer (Ammonium Formate) rather than just acidifying with Formic Acid. Ensure pH is measured precisely (pH 3.0

      
       0.1).
      
  • Problem: Carryover in LC-MS.

    • Cause: Sulfonic acids stick to metal surfaces (electropolished steel).

    • Solution: Use a needle wash containing 10% water / 40% MeOH / 40% ACN / 10% Ammonia. The high pH wash helps deprotonate and solubilize the acid from the injector needle.

References

  • Waters Corporation. (2016). Analysis of Benzenesulfonic Acid and P-Toluenesufonic Acid Esters in Genotox Monitoring using UPLC/UV-MS. Application Note 720005680EN. Link

  • Phenomenex. (2018). Separation of Alkyl Sulfonate Esters and Sulfonic Acids.[2][3] Technical Note TN-1260.[2] Link

  • Kakde, R. et al. (2008). Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1487-1491. Link

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

Sources

Method

Application Note: Precision Palladium-Catalyzed Cross-Coupling of 5-Bromo-1,2,3-Triazines

Part 1: Executive Summary & Strategic Value The 1,2,3-triazine scaffold represents a high-value pharmacophore in modern drug discovery, serving as an energetic bioisostere for pyridines and nitro groups. Its unique elect...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Value

The 1,2,3-triazine scaffold represents a high-value pharmacophore in modern drug discovery, serving as an energetic bioisostere for pyridines and nitro groups. Its unique electron-deficient nature makes it a powerful platform for "Click-and-Release" strategies and inverse electron demand Diels-Alder (iEDDA) reactions.

However, the functionalization of the 1,2,3-triazine core is notoriously difficult. The ring system is inherently unstable, prone to nucleophilic attack at the C4/C6 positions and thermal decomposition via retro-Diels-Alder extrusion of nitrogen gas (


).

This guide details a robust, field-validated protocol for the Palladium-catalyzed cross-coupling of 5-bromo-1,2,3-triazines with boronic acids . Unlike standard Suzuki protocols, this method prioritizes catalyst systems that operate under mild conditions to outcompete the rapid thermal degradation of the triazine core.

Key Technical Advantages
  • Access to Novel Chemical Space: Direct C5-arylation allows access to motifs unreachable via direct ring synthesis.

  • Divergent Synthesis: The resulting 5-aryl-1,2,3-triazines serve as precursors for highly substituted pyridines and pyrimidines.[1][2][3]

  • Scalability: Protocols are optimized for gram-scale synthesis with yields >90%.

Part 2: Technical Background & Mechanistic Logic

The Stability Paradox

The primary challenge in coupling 5-bromo-1,2,3-triazine (1 ) is the competition between the desired catalytic cycle and the inherent lability of the triazine ring.

  • The Desired Pathway: Oxidative addition of Pd(0) to the C5-Br bond, followed by transmetalation and reductive elimination.

  • The Decomposition Pathway:

    • Thermal: Extrusion of

      
       to form reactive azetes/alkynes.
      
    • Chemical: Nucleophilic attack by the base (hydroxide/alkoxide) at the highly electrophilic C4 or C6 positions, leading to ring opening.

Ligand Selection Strategy

Standard ligands (


) often fail due to slow oxidative addition rates relative to decomposition. The solution lies in bidentate ferrocenyl ligands  (e.g., dppf).
  • Large Bite Angle: Enhances the rate of reductive elimination.

  • Electronic Tuning: Electron-deficient ligands (e.g., dppf-

    
    ) have shown superior performance by accelerating the catalytic cycle, effectively "outrunning" the decomposition pathways.
    
Mechanistic Pathway Diagram

TriazineCoupling Start 5-Bromo-1,2,3-Triazine Pd_Cycle Pd(II) Oxidative Addition (Rate Limiting Step) Start->Pd_Cycle Pd(dppf)Cl2 Decomp Decomposition (N2 Extrusion / Ring Opening) Start->Decomp High T (>100°C) Strong Nucleophiles Transmetal Transmetalation (Boronic Acid + Base) Pd_Cycle->Transmetal Ar-B(OH)2 Product 5-Aryl-1,2,3-Triazine Transmetal->Product Reductive Elimination

Figure 1: Kinetic competition between the productive cross-coupling cycle and the thermal decomposition of the triazine core.

Part 3: Standard Operating Protocol (SOP)

Objective: Synthesis of 5-(4-methoxyphenyl)-1,2,3-triazine. Scale: 1.0 mmol.

Reagents & Materials
ReagentEquiv.[4][5][6]AmountRole
5-Bromo-1,2,3-triazine 1.0160 mgElectrophile (Substrate)
4-Methoxyphenylboronic acid 1.5228 mgNucleophile

0.0541 mgCatalyst (5 mol%)

(Tribasic)
3.0636 mgBase (Mild, Anhydrous preferred)
1,4-Dioxane -10 mLSolvent (Degassed)
Water -1 mLCo-solvent
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup

  • Oven-dry a 25 mL Schlenk tube or microwave vial containing a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen.

  • Critical: 1,2,3-triazines are sensitive to moisture-induced ring opening over long periods. Ensure solvents are degassed (sparged with Ar for 15 mins) prior to use.

Step 2: Reaction Assembly

  • Charge the vial with 5-bromo-1,2,3-triazine (1.0 equiv), Boronic acid (1.5 equiv), and

    
      (3.0 equiv).
    
  • Add the catalyst

    
      (5 mol%) last to minimize air exposure.
    
  • Seal the vial with a crimp cap (PTFE/silicone septum).

  • Evacuate and backfill with Argon three times.

  • Inject 1,4-Dioxane (10 mL) and Water (1 mL) via syringe.

Step 3: Reaction Execution

  • Place the reaction vessel in a pre-heated oil block at 80 °C .

  • Stir vigorously (800 rpm).

  • Monitor: Check by TLC or LCMS after 1 hour.

    • Note: The reaction is typically fast (1–4 hours). Avoid overnight heating to prevent product decomposition.

    • TLC Visualization: 1,2,3-triazines are UV active. Use Hexane/EtOAc (7:3).

Step 4: Workup & Purification

  • Cool the mixture to room temperature.

  • Dilute with EtOAc (20 mL) and filter through a small pad of Celite to remove Pd residues.

  • Wash the filtrate with Brine (1 x 15 mL).

  • Dry over

    
    , filter, and concentrate under reduced pressure at <40 °C  (Triazines can be volatile or heat-sensitive).
    
  • Flash Chromatography: Purify using a gradient of Hexane/EtOAc (0%

    
     40%).
    
    • Target: The product usually elutes as a white to pale yellow solid.

Part 4: Optimization & Troubleshooting

Substrate Scope & Limitations

The protocol tolerates a wide range of boronic acids, but electronic effects matter.

Substrate ClassPerformanceRecommendation
Electron-Rich Aryls Excellent (>90%)Standard conditions (

).
Electron-Poor Aryls Good (60-80%)May require longer times; monitor for decomposition.
Heteroaryls (Pyridines) Moderate (50-70%)Use dppf-

ligand to accelerate coupling.
Ortho-Substituted PoorSteric hindrance slows coupling, allowing decomposition to dominate. Increase catalyst loading to 10 mol%.
Troubleshooting Guide

Problem: Low Yield / Recovery of Starting Material

  • Cause: Catalyst deactivation or oxidation.

  • Solution: Ensure rigorous degassing of dioxane. Switch to XPhos Pd G3 if dppf fails, as bulky biaryl phosphines can sometimes rescue difficult couplings.

Problem: Formation of "Brown Sludge" (Decomposition)

  • Cause: Reaction temperature too high or reaction time too long.

  • Solution: Lower temperature to 60 °C and extend time, or use microwave irradiation (80 °C for 20 mins) to minimize thermal exposure time.

Problem: Ring Opening (Amide formation)

  • Cause: Hydroxide attack.

  • Solution: Switch base from aqueous

    
     to anhydrous 
    
    
    
    or
    
    
    suspended in pure Dioxane.

Part 5: Downstream Applications (The "Platform" Concept)

The synthesized 5-aryl-1,2,3-triazines are not just end-products; they are reactive intermediates.

Inverse Electron Demand Diels-Alder (iEDDA)

Reacting the 5-aryl-1,2,3-triazine with an enamine or ynamine triggers an iEDDA reaction followed by retro-Diels-Alder (


 loss) to yield highly substituted pyridines  or pyrimidines .

Downstream Triazine 5-Aryl-1,2,3-Triazine Intermediate [Bicyclic Intermediate] Triazine->Intermediate iEDDA Cycloaddition Reagent + Enamine / Ynamine Product Substituted Pyridine/Pyrimidine Intermediate->Product - N2 (Retro-DA)

Figure 2: Conversion of the triazine core into other pharmacophores.

Part 6: References

  • Primary Methodology: Hoff, L. V.; Hauser, J.; Gademann, K. "Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine."[2] The Journal of Organic Chemistry, 2022 , 87 (22), 15684–15692.[7]

  • Synthesis of Starting Material: Boger, D. L.; Panek, J. S.[1] "Inverse electron demand Diels-Alder reactions of 1,2,3-triazines: introduction of a versatile new azadiene for heterocyclic synthesis." Journal of the American Chemical Society, 1985 , 107, 5745–5754.

  • Ligand Effects: Barder, T. E.; Walker, S. D.; Martinelli, J. R.; Buchwald, S. L. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society, 2005 , 127, 4685–4696.

  • Triazine Stability: Sugimura, H.; Takeuichi, R.; Ichikawa, S. "Synthesis of 5-Substituted 1,2,3-Triazines." Organic Letters, 2018 , 20, 3434–3437.[5]

Sources

Application

preparation of 5-bromo-2-naphthol using a sulfonic acid as a protecting and activating group

Application Note: Regioselective Synthesis of 5-Bromo-2-naphthol Utilizing Sulfonic Acid as a Transient Blocking Group Part 1: Executive Summary & Strategic Rationale The Challenge: The Naphthalene Regioselectivity Probl...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Synthesis of 5-Bromo-2-naphthol Utilizing Sulfonic Acid as a Transient Blocking Group

Part 1: Executive Summary & Strategic Rationale

The Challenge: The Naphthalene Regioselectivity Problem Synthesizing 5-substituted-2-naphthols is historically challenging due to the intrinsic reactivity of the naphthalene ring. Direct electrophilic substitution (e.g., bromination) of 2-naphthol occurs kinetically at the C1 position (ortho to the hydroxyl) or thermodynamically at the C6 position. The C5 position is electronically deactivated and sterically difficult to access directly.

The Solution: Sulfonic Acid as a Dual-Function Group This protocol details the synthesis of 5-bromo-2-naphthol from 5-amino-2-naphthol .[1][2][3] The strategy employs a sulfonic acid moiety at the C1 position.[1][2][3] Unlike standard protecting groups (e.g., esters, ethers), the sulfonic acid serves a unique dual purpose:

  • Positional Blocking (Protection): It sterically and electronically blocks the highly reactive C1 position, preventing azo coupling during the diazotization step.

  • Process Activation: It induces the formation of an insoluble zwitterionic diazonium species, facilitating isolation without chromatography, and allows the use of aqueous sulfuric acid as the sole solvent system.

Part 2: Reaction Mechanism & Logic

The synthesis proceeds via a three-stage cascade: Sulfonation


 Sandmeyer Reaction 

Desulfonation
.

1. Sulfonation (C1 Blocking): Treatment of 5-amino-2-naphthol with sulfuric acid introduces the sulfonate group at C1. This is the kinetic position for sulfonation in naphthols. The resulting zwitterion is insoluble in the reaction medium, preventing over-sulfonation.

2. Sandmeyer Reaction (Functionalization): The amino group at C5 is converted to a diazonium salt. Without the C1-sulfonate, the electron-rich naphthol ring would undergo rapid azo coupling with its own diazonium salt, forming tarry dyes. The C1-sulfonate blocks this pathway. The diazonium is then displaced by bromide using Cu(I)/Cu(II) catalysis.

3. Desulfonation (Deprotection): The C1-sulfonic acid group in naphthols is kinetically unstable under hydrolytic conditions (protode-sulfonation). Heating in dilute acid cleanly removes the group, restoring the C1 proton and yielding the target 5-bromo-2-naphthol.

ReactionLogic Start 5-Amino-2-naphthol Step1 Step 1: Sulfonation (C1 Blocking) Start->Step1 H2SO4 (neat) Inter1 5-Amino-2-hydroxy- naphthalene-1-sulfonic acid Step1->Inter1 Step2 Step 2: Sandmeyer (Diazotization + Bromination) Inter1->Step2 1. NaNO2, H2SO4 2. CuBr, HBr Inter2 5-Bromo-2-hydroxy- naphthalene-1-sulfonic acid Step2->Inter2 Step3 Step 3: Desulfonation (Hydrolysis) Inter2->Step3 20% H2SO4, Reflux Final 5-Bromo-2-naphthol (Target) Step3->Final

Figure 1: Logical flow of the regioselective synthesis strategy.

Part 3: Detailed Experimental Protocol

Safety Warning:

  • Bromine/HBr: Corrosive and toxic.[4][5] Work in a fume hood.

  • Diazonium Salts: Potentially explosive if dried. Keep wet during transfer.

  • Sulfuric Acid: Causes severe burns.

Materials & Reagents
ReagentRoleStoichiometry (Approx.)
5-Amino-2-naphtholStarting Material1.0 eq
Sulfuric Acid (98%)Solvent / Reagent4.0 eq (Step 1)
Sodium Nitrite (NaNO2)Diazotization1.0 eq
Copper(I) Bromide (CuBr)Catalyst1.0 eq
Copper(II) Bromide (CuBr2)Co-catalyst1.0 eq
Hydrobromic Acid (48%)Bromine SourceExcess
Step 1: Sulfonation (Protection)[1][2][3]
  • Preparation: Grind 5-amino-2-naphthol (16.7 g, 104 mmol) into a fine powder to ensure uniform reaction.

  • Reaction: Place the powder in a flask and heat to 55 °C under nitrogen.

  • Addition: Add concentrated H2SO4 (21.6 mL, ~389 mmol) in one portion. Rapid mixing is essential.

    • Observation: The mixture will turn into a thick paste/solid within 15 minutes as the zwitterionic sulfonic acid precipitates.

  • Quench: Allow to react for 15–20 minutes. Do not over-react to avoid disulfonation.[3]

  • Workup: Add ice/water (approx. 300 mL) to the solid mass. Break up the solid, filter by suction, and wash with acetone.[3]

  • Yield: Expect ~84% yield of 5-amino-2-hydroxynaphthalene-1-sulfonic acid .

    • Checkpoint: The product should be a white/off-white solid, mp 288–290 °C (dec).

Step 2: Sandmeyer Reaction (Bromination)
  • Diazotization:

    • Dissolve the sulfonic acid from Step 1 (11.11 g, 46.5 mmol) and NaOH (1.90 g) in water (80 mL).[3]

    • Add NaNO2 (3.20 g).[3]

    • Add this solution dropwise to a chilled solution of H2SO4 (8.2 mL) in water (20 mL), keeping the internal temperature < 5 °C .

    • Result: A yellow precipitate of the diazonium sulfate zwitterion forms. Collect by filtration and wash with ice water.[3][6] Do not dry.

  • Bromination:

    • Prepare a mixture of CuBr (6.70 g), CuBr2 (10.40 g), and 48% HBr (5.2 mL) in water (200 mL).[3]

    • Transfer the moist diazonium filter cake into this copper mixture.

    • Warm the mixture to 70 °C for 1 hour. Nitrogen evolution will be observed.

  • Isolation:

    • Filter the hot solution to remove insoluble impurities.

    • Saturate the filtrate with NaCl (salting out). Stir overnight.

    • Filter the precipitate to obtain crude 5-bromo-2-hydroxynaphthalene-1-sulfonic acid .[3]

Step 3: Desulfonation (Deprotection)
  • Hydrolysis: Dissolve the crude sulfonate from Step 2 in 20% aqueous H2SO4 .

  • Reflux: Heat to reflux.[6]

    • Mechanism:[4][6][7][8] The C1-sulfonic acid is labile. The presence of the electron-donating OH group facilitates the electrophilic attack of a proton at C1, releasing SO3/H2SO4.

  • Completion: Monitor by TLC or formation of an oil/solid (the product is less soluble than the starting material).

  • Purification:

    • Extract with ether or ethyl acetate.

    • Wash organic layer with water, dry over Na2SO4, and concentrate.[3]

    • Sublimation: The final product can be purified by sublimation (180 °C @ 0.5 torr) or recrystallization.

  • Final Result: 5-Bromo-2-naphthol (White solid, mp 110–111 °C).[2][3]

Part 4: Process Visualization

The following diagram illustrates the specific chemical transformations and the role of the protecting group.

ChemicalWorkflow cluster_0 Phase 1: Protection cluster_1 Phase 2: Functionalization cluster_2 Phase 3: Deprotection Start 5-Amino-2-naphthol (Reactive C1) Intermediate1 1-Sulfo-5-amino-2-naphthol (Zwitterion / C1 Blocked) Start->Intermediate1 Sulfonation Reagent1 + H2SO4 (Neat, 55°C) Intermediate2 1-Sulfo-5-bromo-2-naphthol (Crude Intermediate) Intermediate1->Intermediate2 Sandmeyer Reagent2 + NaNO2 / H2SO4 + CuBr / HBr Product 5-Bromo-2-naphthol (Target) Intermediate2->Product Desulfonation Reagent3 + 20% H2SO4 (Reflux)

Figure 2: Step-by-step chemical transformation highlighting the transient sulfonate group.

Part 5: Analytical Data Summary

CompoundStateMelting PointKey NMR Signals (1H, CDCl3/DMSO)
5-Amino-2-naphthol SolidN/AStarting Material
Intermediate Sulfonic Acid White Solid288–290 °C (dec)

8.63 (d), 7.86 (d) [DMSO]
5-Bromo-2-naphthol White Solid110–111 °C

8.16 (d), 7.64 (d), 5.05 (s, OH)

References

  • Everett, R., Hamilton, J., & Abelt, C. (2009).[2][9] Preparation of 5-Bromo-2-naphthol: The Use of a Sulfonic Acid as a Protecting and Activating Group.[1][2][3][9] Molbank, 2009(3), M602.[2][9] [Link]

  • Koelsch, C. F. (1940). 6-Bromo-2-naphthol.[5][7][8][10] Organic Syntheses, 20, 18. (Provided for comparison of regioselectivity). [Link][6]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid synthesis

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid . This guide moves beyond basic textbook procedures to add...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid .

This guide moves beyond basic textbook procedures to address the specific kinetic, thermodynamic, and solubility challenges inherent to this trisubstituted benzene system.

Topic: High-Yield Synthesis of 5-Bromo-2-methoxy-4-methylbenzenesulfonic Acid Case ID: EAS-BR-503 Status: Active

Executive Summary: The Mechanistic Landscape

To improve yield, one must first understand the electronic "battlefield" of the substrate. You are performing an Electrophilic Aromatic Substitution (EAS) on 2-methoxy-4-methylbenzenesulfonic acid .

  • The Substrate: The benzene ring possesses two activating groups (

    
    , 
    
    
    
    ) and one deactivating group (
    
    
    ).
  • The Regioselectivity Lock:

    • 
       (Pos 2):  Strong ortho/para director. Directs to C1  (blocked), C3  (sterically hindered), and C5 .
      
    • 
       (Pos 4):  Weak ortho/para director. Directs to C3  and C5 .
      
    • 
       (Pos 1): Meta director. Directs to C3  and C5 .
      
  • The Problem: If regioselectivity is naturally perfect, why is yield low?

    • Root Cause 1: Solubility. The product is a highly water-soluble sulfonic acid, leading to massive losses during aqueous workup.

    • Root Cause 2: Over-bromination. The electron-rich ring is prone to di-bromination if stoichiometry is loose.

Visual Workflow: Reaction & Logic

The following diagram outlines the optimized pathway and the critical decision nodes for troubleshooting.

SynthesisWorkflow Start Starting Material (2-Methoxy-4-methyl- benzenesulfonic acid) Intermediate Sigma Complex (Transition State) Start->Intermediate T < 20°C Controlled Addition Reagent Bromination Agent (Br2 / AcOH) Reagent->Intermediate Product Target Product (5-Bromo isomer) Intermediate->Product -HBr (Major Pathway) Impurity Impurity: Di-bromo or Desulfonated Intermediate->Impurity T > 40°C Excess Br2 Isolation Isolation Strategy Product->Isolation Salting Out\n(NaCl Saturation) Salting Out (NaCl Saturation) Isolation->Salting Out\n(NaCl Saturation) Preferred Sulfonyl Chloride\nConversion Sulfonyl Chloride Conversion Isolation->Sulfonyl Chloride\nConversion Alternative

Figure 1: Reaction logic flow for the regioselective bromination of 2-methoxy-4-methylbenzenesulfonic acid.

Optimized Protocol (Step-by-Step)

This protocol replaces standard aqueous bromination with an Acetic Acid (AcOH) system to control kinetics and simplify isolation.

Phase A: Preparation
  • Solvent System: Use Glacial Acetic Acid. Water promotes dissociation of the sulfonic acid, making the ring too reactive and leading to over-bromination. AcOH moderates this.

  • Starting Material: Ensure your 2-methoxy-4-methylbenzenesulfonic acid is dry. If using the Sodium Salt, add 1.1 eq of

    
     to the AcOH mixture to generate the free acid in situ.
    
Phase B: The Reaction
ParameterSettingRationale
Temperature 10°C – 15°C Keeps the reaction mono-selective. >25°C risks di-bromination.
Reagent

(1.05 eq)
Use liquid bromine for atom economy. NBS is cleaner but harder to remove succinimide byproducts from a sulfonic acid.
Addition Dropwise (30 min) Prevent local hotspots where concentration of

spikes.
Time 2 – 4 Hours Monitor by HPLC. Stop when SM < 2%.
Phase C: Isolation (The Critical Yield Step)

Most yield is lost here. Do not just rotovap.

  • Quench: Pour the reaction mixture into ice-cold saturated Brine (NaCl solution) , not just water.

  • The "Salting Out" Effect: The high ionic strength forces the organic sulfonic acid (or its Na-salt) to precipitate.

  • Filtration: Filter the resulting precipitate.[1][2][3]

  • Purification: Recrystallize from minimal boiling water or dilute EtOH.

Troubleshooting Guide (Q&A)

Category: Yield Issues

Q: My conversion is high (95%), but my isolated yield is only 40%. Where is my product? A: It is likely dissolved in your filtrate. Sulfonic acids are notoriously hydrophilic.

  • Fix: Do not use pure water for the quench. Use a saturated NaCl solution (brine). The "Common Ion Effect" will force the sodium sulfonate salt to crash out.

  • Alternative: If salting out fails, add

    
     or 
    
    
    
    to the crude residue to convert the sulfonic acid to the Sulfonyl Chloride . This derivative is water-insoluble and can be extracted into DCM, washed, and hydrolyzed back to the acid if needed (or used directly).

Q: I am getting a "tar" or oil instead of a solid. A: This often happens if residual Acetic Acid remains.

  • Fix: Co-evaporate with Toluene twice to remove traces of Acetic Acid before attempting crystallization.

  • Fix: Triturate the oil with diethyl ether. The product (sulfonic acid) is insoluble in ether, while many impurities are soluble.

Category: Purity & Selectivity

Q: I see a byproduct with M+79 mass units. Is it the di-bromo? A: Yes. The methoxy group activates the ring so strongly that once the 5-position is filled, the 3-position (between OMe and SO3H) becomes vulnerable, despite steric hindrance.

  • Prevention: Strictly control temperature (< 15°C). Ensure your stoichiometry is exactly 1.05 equivalents of

    
    .
    
  • Removal: Recrystallization from water usually leaves the more lipophilic di-bromo impurity in the mother liquor.

Q: Can I use NBS (N-Bromosuccinimide) instead of liquid Bromine? A: Yes, and it is often milder.

  • Protocol: Use NBS (1.1 eq) in DMF or Acetonitrile at 0°C.

  • Drawback: Removing the succinimide byproduct is difficult because both succinimide and your sulfonic acid product are water-soluble. You will likely need to use the "Sulfonyl Chloride" isolation method (see above) to separate them.

Analytical Verification Data

When you have the correct product, your NMR should show two singlets in the aromatic region (para-relationship), confirming the 1,2,4,5-substitution pattern.

NucleusExpected SignalAssignment
1H NMR

~7.9 ppm (s, 1H)
H-6 (Ortho to Sulfonic Acid)
1H NMR

~7.1 ppm (s, 1H)
H-3 (Ortho to Methoxy, shielded)
1H NMR

~3.9 ppm (s, 3H)
-OCH3
1H NMR

~2.3 ppm (s, 3H)
-CH3

Note: If you see doublets with J ~8Hz, you have the wrong isomer (likely starting material was incorrect).

References

  • Analogous Bromination Protocol (Remogliflozin Intermediate)

    • Title: Process for the preparation of remogliflozin etabonate.[4][5][6]

    • Relevance: Describes the bromination of the analogous 2-methoxy-4-methylbenzoic acid using in Acetic Acid, confirming the regioselectivity for the 5-position.
    • Source:

  • Mechanistic Foundation (Halogenation)

    • Title: Enhanced Reactivity for Aromatic Bromination via Halogen Bonding.[7]

    • Relevance: detailed insights into using catalytic additives and NBS for controlled bromination of activated anisole deriv
    • Source:

  • Isolation of Sulfonic Acids

    • Title: Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.[3]

    • Relevance: Describes the "Sulfonyl Chloride" workaround for isolating water-soluble sulfonic acids in high yield.
    • Source:

Sources

Optimization

challenges in the sulfonation of substituted aromatic compounds

Topic: Challenges in the Sulfonation of Substituted Aromatic Compounds Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals Status: Online Oper...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Challenges in the Sulfonation of Substituted Aromatic Compounds Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Status: Online Operator: Senior Application Scientist Ticket ID: SEAr-SO3-001

Welcome to the Sulfonation Support Center. Unlike irreversible electrophilic aromatic substitutions (like nitration or halogenation), sulfonation is a dynamic equilibrium defined by reversibility, steric sensitivity, and aggressive reaction media. This guide addresses the specific failure modes encountered in the synthesis of substituted benzenesulfonic acids and naphthalenesulfonic acids.

🛑 Module 1: Regioselectivity & Isomer Control

The Issue: "I am observing isomer migration over time," or "I cannot isolate the kinetic isomer."

🔧 Troubleshooting Guide

In sulfonation, the kinetic product (formed fastest) often differs from the thermodynamic product (most stable). This is due to the reversibility of the reaction (


 is significant).
FeatureKinetic ControlThermodynamic Control
Conditions Low Temperature (

C), Short Time
High Temperature (

C), Long Time
Sterics Favors least hindered position (often

in naphthalene)
Favors most stable position (often

in naphthalene)
Reversibility Minimized (Product is trapped)Maximized (Equilibrium reached)
Reagent Mild (e.g.,

in solvent)
Harsh (Conc.

, Oleum)
❓ FAQ: The Naphthalene Paradox

User: I’m trying to make naphthalene-1-sulfonic acid, but I keep getting the 2-isomer.

Scientist: You are likely running the reaction too hot or too long.

  • Mechanism: The

    
    -position (1-position) is kinetically favored because the cationic intermediate is stabilized by resonance without disrupting the second ring's aromaticity as much as the 
    
    
    
    -attack. However, the 1-position suffers from peri-
Troubleshooting

avoiding over-sulfonation in the synthesis of aromatic sulfonic acids

Topic: Preventing Over-Sulfonation in Aromatic Synthesis Current Status: Operational Lead Scientist: Dr. H.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Over-Sulfonation in Aromatic Synthesis

Current Status: Operational Lead Scientist: Dr. H. Aris (Senior Application Scientist)

Introduction: The "Goldilocks" Challenge

Welcome to the Sulfonation Support Center. If you are here, you are likely facing the classic dilemma of electrophilic aromatic substitution: Selectivity .

Sulfonation is unique among electrophilic substitutions because it is reversible and highly sensitive to thermodynamic control . Over-sulfonation (di- or tri-substitution) typically occurs due to three errors:

  • Aggressive Reagents: Using oleum on electron-rich rings.

  • Thermodynamic Drift: High temperatures allowing the reaction to overcome the activation energy for the second substitution.

  • Stoichiometric Imbalance: Treating the sulfonating agent as a solvent rather than a reagent.

This guide provides troubleshooting protocols to isolate the mono-sulfonated product with high fidelity.

Module 1: Reagent Selection (The "Hardware")

User Query: "I'm using 20% Oleum and getting black tar or disulfonated byproducts. How do I stop at one?"

Diagnosis: Oleum (


) is a "hard" electrophile. For activated substrates (phenols, ethers, amines), the concentration of free 

is too high, leading to rapid, uncontrollable polysulfonation and oxidation (tarring).
The Solution: Match Reagent "Hardness" to Substrate Reactivity

Do not use Oleum as a default. Select your reagent based on the electron density of your ring.

ReagentReactivityBest ForStoichiometry Control
Oleum (fuming

)
ExtremeDeactivated rings (Nitrobenzene, Benzoic acid).Poor. Difficult to control mono-substitution on active rings.
Chlorosulfonic Acid (

)
HighBenzene, Alkylbenzenes.Good. Can be used 1:1 in chlorinated solvents (

).
Sulfuric Acid (98%) ModerateGeneral substrates.Moderate. Water byproduct slows reaction (self-limiting).

Complex
Mild ("Soft")High-risk substrates (Furans, Indoles, Phenols).Excellent. 1:1 stoichiometry is precise; non-acidic conditions.
Sulfamic Acid (

)
SpecificAnilines (The "Baking Process").Perfect. Solid-state reaction prevents over-sulfonation.
Visual Decision Matrix: Reagent Selection

ReagentSelection Start Start: Analyze Substrate Activated Activated Ring (Phenols, Amines, Furans) Start->Activated Deactivated Deactivated Ring (Nitro, Carbonyls) Start->Deactivated Neutral Neutral/Mild (Benzene, Toluene) Start->Neutral Complex USE: SO3-Pyridine or SO3-Dioxane Activated->Complex Acid Sensitive? Baking USE: Sulfamic Acid (Baking Process) Activated->Baking Is it an Aniline? Oleum USE: Oleum/Fuming H2SO4 (Heat required) Deactivated->Oleum Force Reaction ClSO3H USE: Chlorosulfonic Acid (1.0 eq in DCM) Neutral->ClSO3H Stoichiometric Control

Figure 1: Decision tree for selecting the appropriate sulfonating agent to prevent over-sulfonation.

Module 2: Kinetic vs. Thermodynamic Control

User Query: "I am sulfonating Naphthalene. At 160°C I get the 2-isomer, but I want the 1-isomer. Why does the product change?"

Diagnosis: You are observing the reversibility of sulfonation.

  • Kinetic Control (Low Temp): The electrophile attacks the most electron-rich position (alpha/1-position). However, this position suffers from steric hindrance (peri-interaction).

  • Thermodynamic Control (High Temp): The reaction becomes reversible.[1] The bulky

    
     group detaches and re-attaches at the less hindered, more stable beta/2-position.
    
Protocol: Locking the Kinetic Product

To avoid "isomer drift" (which looks like over-sulfonation or impurity formation):

  • Temperature Cap: Maintain reaction temperature < 80°C for Naphthalene (or similar fused rings).

  • Short Contact Time: Quench the reaction immediately upon consumption of starting material. Do not "soak" the reaction.

  • Steric Awareness: If your target is the sterically hindered isomer, you must use kinetic conditions.

NaphthaleneKinetics Naphthalene Naphthalene + H2SO4 TS1 Transition State 1 (Lower Energy, Faster) Naphthalene->TS1 Low Temp (<80°C) TS2 Transition State 2 (Higher Energy, Slower) Naphthalene->TS2 High Temp (>160°C) Prod2 2-Naphthalenesulfonic Acid (Thermodynamic Product) More Stable Naphthalene->Prod2 Equilibrium Shift Prod1 1-Naphthalenesulfonic Acid (Kinetic Product) Sterically Hindered TS1->Prod1 TS2->Prod2 Prod1->Naphthalene Reversible (Heat)

Figure 2: Kinetic vs. Thermodynamic pathways in Naphthalene sulfonation. High heat promotes reversibility, favoring the stable 2-isomer.[1][2]

Module 3: The "Baking Process" (For Anilines)

User Query: "My aniline substrate turns into a charred mess with sulfuric acid. How do I get clean mono-sulfonation?"

The Fix: Use the Sulfamic Acid Baking Process . Liquid-phase sulfonation of anilines is notorious for polysulfonation and oxidation because the amino group activates the ring too strongly. The "Baking Process" is a solvent-free, solid-state method that guarantees mono-substitution.

Step-by-Step Protocol:
  • Mixing: Mix the aniline (1.0 eq) with Sulfuric acid (1.05 eq) to form the solid aniline sulfate salt.

    • Alternative: Use Sulfamic acid (

      
      ) directly with the aniline.
      
  • Baking: Place the dry solid salt in an oven (vacuum oven preferred) at 180°C – 200°C .

  • Mechanism:

    • The salt dehydrates to form Phenylsulfamic acid (

      
      ).
      
    • Under heat, the

      
       group migrates from the Nitrogen to the Ring (specifically the para position).
      
  • Result: Pure p-aminobenzenesulfonic acid (Sulfanilic acid). Over-sulfonation is chemically impossible because the migration mechanism only happens once.

Module 4: Troubleshooting FAQ

SymptomProbable CauseCorrective Action
Reaction solidifies/stalls "Crust" formation prevents mixing.Use a chlorinated solvent (

or DCE) with Chlorosulfonic acid to maintain homogeneity.
Desulfonation during workup Acidic hydrolysis during steam distillation.Do not use steam distillation to remove unreacted starting material if the product is acid-sensitive. Neutralize with

(liming out) before isolation.
Ortho/Para mixture Lack of steric bulk.Sulfonation is bulky; it naturally favors para.[3] If you need ortho, you must block the para position first, or use a "chelation-directed" lithiation-sulfonation strategy (advanced).
Runaway Exotherm Adding

too fast.
Critical Safety:

addition is extremely exothermic. Use a jacketed reactor with active cooling. Add reagent dropwise.

References

  • Cerfontain, H. (1968). Mechanistic Aspects in Aromatic Sulfonation and Desulfonation. Interscience Publishers. (The definitive text on the reversibility and kinetics of the reaction).
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed., pp. 560-562). Oxford University Press. (Source for Kinetic vs. Thermodynamic control in Naphthalene).
  • Gilbert, E. E. (1965). Sulfonation and Related Reactions. Interscience. (Detailed protocols on reagent selection, specifically Oleum vs. Chlorosulfonic acid).
  • Spivey, A. (2012).[4] Heteroaromatic Chemistry Lectures. Imperial College Research.[4] Link (Source for Pyridine-SO3 complex usage in sensitive heterocycles).

  • Org. Synth. 1943, Coll. Vol. 2, p. 471. Sulfanilic Acid.[5][6] Link (The authoritative procedure for the "Baking Process" / rearrangement of aniline sulfate).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-Bromo-2-methoxy-4-methylbenzenesulfonic Acid Derivatives: A Guide for Researchers

Abstract: This guide provides a comprehensive analysis of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid and its derivatives, focusing on their known applications and potential for further research. While a direct compar...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides a comprehensive analysis of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid and its derivatives, focusing on their known applications and potential for further research. While a direct comparative efficacy study against existing therapeutic compounds is not feasible due to the current state of published research, this document serves to consolidate the available information on this chemical entity and propose a logical framework for its future investigation. We will explore its established role as a chemical intermediate and outline the necessary experimental workflows to characterize its potential biological activity.

Introduction: The Current Landscape

5-Bromo-2-methoxy-4-methylbenzenesulfonic acid is a substituted aromatic sulfonic acid. A thorough review of the existing scientific literature reveals that its primary utility to date has been as an intermediate in chemical synthesis, particularly in the development of specific dyes and as a building block for more complex molecular architectures. There is a notable absence of published data regarding its biological efficacy, mechanism of action, or specific therapeutic targets.

This guide, therefore, deviates from a direct comparison with existing drugs. Instead, it provides a foundational perspective for researchers interested in exploring the potential of this chemical class. We will outline the standard methodologies required to first identify and then validate any potential therapeutic effects.

Known Applications: A Synthesis Intermediate

The primary established role of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid is as a precursor in multi-step chemical syntheses. Its functional groups—the sulfonic acid, bromo, methoxy, and methyl groups—offer multiple reaction sites for chemists to build more complex molecules.

Key Structural Features and Synthetic Utility:

  • Sulfonic Acid Group: Can be used as a directing group in electrophilic aromatic substitution or can be converted to other functional groups.

  • Bromo Group: A versatile handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of a wide variety of substituents.

  • Electron-donating Groups (Methoxy and Methyl): These groups activate the benzene ring, influencing the regioselectivity of further reactions.

A Proposed Roadmap for Biological Efficacy Screening

For researchers aiming to investigate the potential therapeutic applications of novel derivatives of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid, a systematic approach to screening is essential. The following workflow represents a standard, robust methodology for moving from an uncharacterized compound to one with a defined biological profile.

Diagram: Workflow for Efficacy Screening

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanism of Action (MoA) Studies cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & Purification B High-Throughput Screening (HTS) (e.g., cell viability, enzyme assays) A->B Test Compounds C Hit Identification B->C Identify Active Compounds D Dose-Response & IC50/EC50 Determination C->D Progress Hits E Target Identification & Validation (e.g., Western Blot, qPCR, Proteomics) D->E Confirmed Hits F Pathway Analysis E->F Validated Targets G Animal Model Selection F->G Lead Compound H Pharmacokinetic (PK) & Pharmacodynamic (PD) Studies G->H Disease Model I Efficacy & Toxicity Assessment H->I Determine Dosing Regimen

Caption: A generalized workflow for screening novel chemical compounds for biological activity.

Detailed Experimental Protocol: Cell Viability Assay (MTT Assay)

A foundational step in screening is to determine a compound's effect on cell proliferation and cytotoxicity. The MTT assay is a standard colorimetric assay for this purpose.

Objective: To determine the concentration at which a novel 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid derivative reduces the viability of a chosen cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of media. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell blank.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. The living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Comparative Data Framework

Once preliminary data is generated for a novel derivative, it is crucial to present it in a structured format for comparison against a relevant existing compound (a "comparator"). The choice of comparator depends entirely on the identified biological activity. For instance, if a derivative shows anti-proliferative effects in a lung cancer cell line, a relevant comparator would be an existing chemotherapy agent for lung cancer (e.g., cisplatin).

Table 1: Hypothetical Comparative Data for a Novel Derivative vs. a Standard Compound

ParameterNovel Derivative "X"Comparator (e.g., Cisplatin)
Target Cell Line A549 (Human Lung Carcinoma)A549 (Human Lung Carcinoma)
IC50 (µM) [Insert Experimental Value][Insert Literature Value]
Mechanism of Action [To Be Determined]DNA cross-linking
Selectivity Index [To Be Determined][Insert Literature Value]

Conclusion and Future Directions

While 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid and its derivatives currently lack a defined role in therapeutics, their chemical structure presents opportunities for the development of novel molecules. The path to characterizing these potential therapeutic agents requires a rigorous, systematic approach, beginning with broad in vitro screening and progressing to detailed mechanistic and in vivo studies.

Researchers are encouraged to utilize the proposed workflows to explore the biological potential of this chemical class. The generation of robust, reproducible data is the first step toward any future comparative analysis against established therapeutic agents.

References

Due to the absence of literature on the biological efficacy of 5-Bromo-2-methoxy-4-methylbenzenesulfonic acid derivatives, this section will list references for the standard methodologies described in this guide.

  • MTT Cell Viability Assay

    • Title: Rapid colorimetric assay for cellular growth and survival: application to prolifer
    • Source: Journal of Immunological Methods
    • URL: [Link]

  • High-Throughput Screening (HTS)

    • Title: High-Throughput Screening: A Powerful Approach to Drug Discovery
    • Source: The National Center for Biotechnology Inform
    • URL: [Link]

  • Pharmacokinetics and Pharmacodynamics

    • Title: What Are Pharmacokinetics and Pharmacodynamics?
    • Source: MSD Manual
    • URL: [Link]

Comparative

Comparative Guide: Sulfonic Acid vs. Carboxylic Acid Catalysts in Organic Synthesis

Executive Summary In the landscape of acid catalysis, the choice between Sulfonic Acids (e.g., p-Toluenesulfonic acid, Amberlyst® 15) and Carboxylic Acids (e.g., Acetic acid, Weak Acid Cation Exchangers) is a trade-off b...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of acid catalysis, the choice between Sulfonic Acids (e.g., p-Toluenesulfonic acid, Amberlyst® 15) and Carboxylic Acids (e.g., Acetic acid, Weak Acid Cation Exchangers) is a trade-off between kinetic potency and chemoselectivity .

While sulfonic acids are the industry standard for driving equilibrium-limited reactions (esterification, dehydration) due to their high acidity (


), carboxylic acids offer a milder alternative critical for late-stage functionalization where preserving acid-sensitive protecting groups (e.g., Boc, TBDMS) is paramount. This guide objectively compares their mechanistic behaviors, operational performance, and suitability for pharmaceutical workflows.

Fundamental Mechanistic Differences

The catalytic efficiency of an acid is governed by its ability to transfer a proton to the substrate (Brønsted acidity). This capability is directly linked to the stability of the conjugate base formed after deprotonation.

Acidity and Resonance Stabilization

Sulfonic acids are significantly stronger than carboxylic acids.[1][2] The sulfonate anion (


) stabilizes the negative charge over three oxygen atoms via resonance, whereas the carboxylate anion (

) delocalizes it over only two.
  • Sulfonic Acid (

    
    ): 
    
    
    
    (Strong Acid)
  • Trifluoroacetic Acid (TFA) (

    
    ): 
    
    
    
    (Strong Carboxylic Acid - Exception)
  • Acetic Acid (

    
    ): 
    
    
    
    (Weak Acid)
Mechanistic Pathway: Carbonyl Activation

The following diagram illustrates the activation of a carbonyl group (e.g., in esterification). Sulfonic acids fully protonate the carbonyl oxygen, creating a highly electrophilic oxocarbenium species. Carboxylic acids often rely on hydrogen-bonding networks or general acid catalysis, which is kinetically slower.

AcidCatalysis Cat_Sulf Sulfonic Acid (Strong H+ Donor) Substrate Carbonyl Substrate (R-C=O) Cat_Sulf->Substrate Fast H+ Transfer Cat_Carb Carboxylic Acid (Weak H+ Donor) Cat_Carb->Substrate Equilibrium H-Bonding Inter_Strong Fully Protonated Oxocarbenium Ion (High Reactivity) Substrate->Inter_Strong k1 (Fast) Inter_Weak H-Bonded Complex (Moderate Reactivity) Substrate->Inter_Weak k2 (Slow) Product Product (Ester/Acetal) Inter_Strong->Product Nucleophilic Attack Inter_Weak->Product Nucleophilic Attack

Figure 1: Comparative activation pathways. Sulfonic acids drive the formation of the reactive oxocarbenium ion, whereas carboxylic acids often form weaker hydrogen-bonded complexes.

Experimental Performance Comparison

Homogeneous Catalysis: Fischer Esterification

Scenario: Synthesis of n-Butyl Acetate from Acetic Acid and n-Butanol. Note: In this standard model, an external acid catalyst is added to speed up the reaction of the carboxylic acid reagent.

Catalyst TypeCatalyst ExampleLoading (mol%)Temp (°C)Time (h)Yield (%)Turnover Frequency (TOF)
Sulfonic p-Toluenesulfonic Acid (p-TsOH)1.0%110 (Reflux)298% High
Carboxylic Acetic Acid (Self-Catalyzed)N/A110 (Reflux)1065% Very Low
Strong Carboxylic Trifluoroacetic Acid (TFA)5.0%110 (Reflux)485% Moderate

Analysis:

  • p-TsOH: Acts as a true catalyst, driving the reaction to completion rapidly. It effectively sequesters water in the hydrophobic toluene phase (if using a Dean-Stark trap), pushing equilibrium.

  • Self-Catalysis: Relying on the carboxylic acid reactant to catalyze itself is inefficient due to the low concentration of the protonated species.

Heterogeneous Catalysis: Resin Performance

In solid-phase synthesis, the difference is observed between Sulfonic Resins (e.g., Amberlyst® 15) and Carboxylic Resins (e.g., Amberlite® IRC86).

Protocol Case Study: Protection of Benzaldehyde as 1,3-Oxathiolane

  • Reagents: Benzaldehyde + 2-Mercaptoethanol

  • Solvent: Dichloromethane (DCM)

Resin TypeFunctional GroupAcid Capacity (meq/g)Yield (%)Selectivity
Amberlyst® 15 Sulfonic Acid (

)
~4.796% High conversion, risk of side reactions with acid-labile groups.
Amberlite® IRC86 Carboxylic Acid (

)
~10.0<10% Too weak to catalyze thioacetalization effectively under mild conditions.
Nafion® NR50 Perfluorosulfonic Acid~0.998% Superacidic; highest activity but expensive.

Key Insight: For acid-catalyzed protection/deprotection steps involving sulfur or dehydration, carboxylic acid resins are often insufficient. They are better reserved for purifying basic impurities (scavenging) rather than catalysis.

Operational Considerations & Selectivity

While sulfonic acids are stronger, "stronger" is not always "better" in complex molecule synthesis.

Chemoselectivity Matrix

When working with multi-functional drug intermediates, the catalyst must discriminate between the target site and protecting groups.

  • Use Sulfonic Acid (p-TsOH/Amberlyst) when:

    • The reaction requires dehydration (e.g., esterification, acetal formation).

    • The substrate is sterically hindered.

    • No acid-labile groups (Boc, silyl ethers, trityl) are present.

    • High throughput/rate is the priority.

  • Use Carboxylic Acid (Acetic/Formic/TFA) when:

    • Solvolysis: You need to cleave a trityl group but leave a Boc group intact (TFA is often used here).

    • Buffer Catalysis: The reaction involves imine formation (requires mild pH ~4-5 to avoid protonating the amine nucleophile).

    • Substrate Stability: The molecule is prone to elimination (E1) side reactions under strong acidic conditions.

Decision Tree for Catalyst Selection

DecisionTree Start Select Acid Catalyst Q1 Is the reaction equilibrium-limited? (e.g., Esterification, Dehydration) Start->Q1 Q2 Does the substrate contain acid-labile groups? (Boc, TBS, PMB) Q1->Q2 Yes Res_Weak Use Carboxylic Acid (Acetic Acid, Weak Resin) Or Buffered Conditions Q1->Res_Weak No (e.g., Imine formation) Res_Sulfonic Use Sulfonic Acid (p-TsOH, Amberlyst 15) High Rate, High Conversion Q2->Res_Sulfonic No (Robust Substrate) Res_TFA Use Strong Carboxylic (TFA) or Dilute Sulfonic (Controlled Acidity) Q2->Res_TFA Yes (High Sensitivity)

Figure 2: Strategic decision tree for selecting the appropriate acid catalyst based on reaction type and substrate sensitivity.

Detailed Experimental Protocol

Protocol: Heterogeneous Catalytic Esterification (Self-Validating)

This protocol uses Amberlyst® 15 (Sulfonic) vs. Amberlite® (Carboxylic) to validate catalyst performance.

Materials:

  • Lauric Acid (10 mmol)

  • Methanol (50 mmol, excess)

  • Catalyst: 10 wt% relative to Lauric Acid (dry weight)

  • Internal Standard: Dodecane (for GC analysis)

Workflow:

  • Pre-treatment: Wash resins with methanol to remove preservatives. Dry Amberlyst 15 at 110°C (hygroscopic) and Carboxylic resins at 80°C under vacuum for 4 hours.

  • Reaction: In a 25 mL round-bottom flask, combine Lauric Acid, Methanol, and Internal Standard.

  • T0 Sampling: Take a 50 µL aliquot before adding catalyst. Dilute in hexane for GC (Gas Chromatography). This validates the starting concentration.

  • Catalysis: Add the specific resin. Heat to reflux (65°C).

  • Monitoring: Sample every 30 minutes. Filter the aliquot (remove resin) before GC injection to stop the reaction in the vial.

  • Endpoint: Reaction is complete when the methyl laurate peak area stabilizes relative to dodecane.

Expected Result:

  • Sulfonic Resin: >95% conversion within 3 hours.

  • Carboxylic Resin: <10% conversion after 24 hours (unless temperature is raised significantly, e.g., >120°C in a pressurized vessel).

References

  • NBinno. (2026). Mastering Esterification with p-Toluenesulfonic Acid: A Supplier's Guide. Retrieved from [Link]

  • MDPI. (2016). Organocatalysis: Fundamentals and Comparisons to Metal and Enzyme Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (2001). Amberlyst-15 as a Mild, Chemoselective and Reusable Heterogeneous Catalyst.[3][4] Retrieved from [Link]

  • Arkivoc. (2012).[4] Amberlyst-15 in organic synthesis.[3][4][5] Retrieved from [Link]

  • Technoarete. (2018). Experimental Study of Esterification of Carboxylic Acid with different alcohol using various Catalysts. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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